2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with chlorinating agents and amines. One common method includes dissolving benzoic acid in an organic solvent, followed by the addition of chloromethane or chloroacetic acid and an acid catalyst such as sulfuric acid or copper chloride . The reaction conditions often involve heating and stirring to ensure complete conversion.
Chemical Reactions Analysis
2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common reagents include sodium carbonate, morpholine, and various organic solvents . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid can be compared with other similar compounds such as:
2-Amino-5-Chloro-3-Methylbenzoic Acid: Similar structure but with an amino group instead of the (3-methylbutan-2-yl)amino group.
5-Amino-2-Chlorobenzoic Acid: Another related compound with an amino group and a chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(3-methylbutan-2-ylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-7(2)8(3)14-9-4-5-11(13)10(6-9)12(15)16/h4-8,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSHFJDCRLMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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